molecular formula C23H30N4O B5234741 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine

1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B5234741
M. Wt: 378.5 g/mol
InChI Key: VZCMMFUFMPDVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine, also known as BPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic effects. BPP is a piperazine derivative that has been studied for its potential use in treating various neurological disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and behavior. 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine also acts as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of anxiety and depression. The dual mechanism of action of 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine suggests that it may be effective in treating both anxiety and depression.
Biochemical and Physiological Effects:
1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine has been shown to increase dopamine release in the prefrontal cortex, which is involved in the regulation of mood and behavior. 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine has also been shown to decrease serotonin release in the amygdala, which is involved in the regulation of anxiety. These biochemical and physiological effects suggest that 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine may be effective in treating anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine in lab experiments is its high purity and yield, which ensures accurate and reproducible results. Another advantage is its dual mechanism of action, which makes it a potential candidate for treating both anxiety and depression. One limitation of using 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine. One direction is to study the long-term effects of 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine on the dopamine and serotonin systems, as well as its potential for addiction and abuse. Another direction is to study the effects of 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine on other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on developing more potent and selective derivatives of 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine for therapeutic use.
Conclusion:
In conclusion, 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine is a compound that has gained significant attention in the scientific community due to its potential therapeutic effects on various neurological disorders. The synthesis of 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine has been optimized to produce high yields and purity, making it a suitable compound for research purposes. 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor, suggesting its potential use in treating both anxiety and depression. Future research could focus on studying the long-term effects of 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine, its potential for addiction and abuse, and developing more potent and selective derivatives for therapeutic use.

Synthesis Methods

The synthesis of 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine involves the reaction of piperazine with 2-pyridinemethylamine, followed by the reaction of the resulting compound with benzyl chloroformate. The final step involves the reaction of the intermediate with 4-piperidone. The synthesis of 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine has been optimized to produce high yields and purity, making it a suitable compound for research purposes.

Scientific Research Applications

1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine has been extensively studied for its potential therapeutic effects on various neurological disorders. In vitro studies have shown that 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine has a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior. 1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in treating anxiety and depression.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c28-23(21-9-12-25(13-10-21)19-22-8-4-5-11-24-22)27-16-14-26(15-17-27)18-20-6-2-1-3-7-20/h1-8,11,21H,9-10,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCMMFUFMPDVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone

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